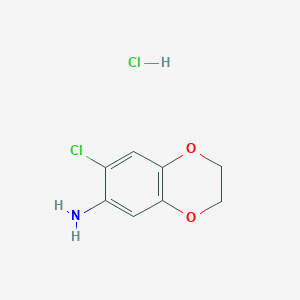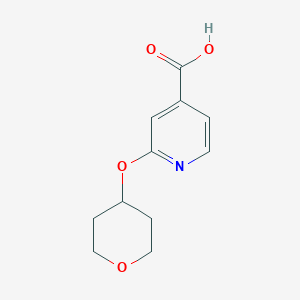![molecular formula C11H16N2O2 B1386522 [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine CAS No. 1086379-41-0](/img/structure/B1386522.png)
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .
Scientific Research Applications
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-2-yl]methylamine: Similar in structure but with a different position of the pyridine ring.
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-4-yl]methylamine: Another structural isomer with the pyridine ring in a different position.
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-5-yl]methylamine: A compound with a similar structure but different functional group positioning .
Uniqueness
What sets [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine apart from similar compounds is its unique positioning of functional groups, which can result in distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZYSWMJJNYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)





![1-[2-(Dimethylamino)acetyl]piperidin-4-one](/img/structure/B1386448.png)


![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
